molecular formula C11H11F6NO B3613928 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B3613928
M. Wt: 287.20 g/mol
InChI Key: QDSNVPNDMVZVQD-UHFFFAOYSA-N
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Description

1.1. Overview of 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated alcohol characterized by a central hexafluoropropanol (HFIP) moiety and a substituted aromatic ring. The phenyl group features an amino (-NH₂) substituent at the para position and methyl (-CH₃) groups at the meta (3,5-) positions. The compound is of interest in medicinal chemistry and materials science due to its structural versatility and reactivity .

Properties

IUPAC Name

2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6NO/c1-5-3-7(4-6(2)8(5)18)9(19,10(12,13)14)11(15,16)17/h3-4,19H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSNVPNDMVZVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (often referred to as HFIP derivative) is a fluorinated alcohol known for its unique properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₄F₆N₁O
  • Molecular Weight : 303.25 g/mol
  • CAS Number : 651733-90-3

Biological Activity Overview

The biological activity of 2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been investigated in various contexts including its effects on protein structures and potential therapeutic applications.

Protein Denaturation

Fluorinated alcohols like HFIP are known for their strong protein-denaturing activity , which disrupts β-sheet structures and promotes α-helical formations. This property is particularly useful in biochemical applications where protein solubility is crucial .

Cytotoxicity Studies

Research indicates that the cytotoxicity of HFIP derivatives increases significantly at higher concentrations. For instance, studies have shown that concentrations above 20 mM can lead to significant cytotoxic effects in ScN2a cells, suggesting a narrow therapeutic window .

The mechanisms through which 2-(4-amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its biological effects include:

  • Protein Interaction : It interacts with proteins primarily through hydrophobic contacts while exhibiting limited hydrogen bonding interactions.
  • Induction of Helicity : The compound's ability to induce α-helical structures from disordered proteins could play a role in its therapeutic potential against neurodegenerative diseases .

Case Study 1: Neurodegenerative Disease Models

In a study focused on prion diseases, the application of HFIP derivatives demonstrated promising results in altering protein aggregation patterns. The ability to dissolve peptide aggregates such as amyloid β (Aβ) peptides was highlighted as a potential therapeutic strategy for Alzheimer's disease .

Case Study 2: Inflammatory Response Modulation

Another study reported that HFIP derivatives could suppress endotoxin-stimulated inflammatory mediator secretion in mouse models of septic peritonitis. This suggests potential applications in managing inflammatory conditions .

Comparative Analysis of Related Compounds

Compound NameMolecular WeightBiological ActivityNotes
2-Hexafluoropropanol166.03 g/molProtein denaturationCommon solvent in biochemical applications
4-Amino-3,5-dimethylphenylacrylonitrile172 g/molAnticancer propertiesExhibits cytotoxicity against cancer cell lines
4-Amino-2-(3,5-dimethylphenyl)-isoindol-1-one252.31 g/molAnticonvulsant activityShows promise in neuropharmacology

Scientific Research Applications

Scientific Research Applications

The compound has also found applications in material science as a fluorinated alcohol. Its hexafluoropropanol group contributes to unique properties such as increased hydrophobicity and thermal stability. These characteristics make it suitable for use in coatings and polymers that require resistance to solvents and high temperatures .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various assays and tests aimed at detecting and quantifying related chemical entities in complex mixtures. Its distinct chemical structure allows for precise identification through techniques such as HPLC (High Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy .

Case Study 1: Rilpivirine Synthesis

A study published in the Journal of Medicinal Chemistry detailed the synthesis of Rilpivirine using 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol as a critical intermediate. The researchers demonstrated how modifications to the synthesis pathway could enhance yield and purity while reducing by-products. This approach not only optimized production but also provided insights into scalable manufacturing processes for antiviral drugs .

Case Study 2: Fluorinated Coatings

Research conducted at a materials science laboratory investigated the application of fluorinated alcohols like 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in developing advanced coatings. The study revealed that incorporating this compound into polymer matrices significantly improved their water repellency and chemical resistance compared to traditional coatings. These findings suggest potential commercial applications in industries requiring durable protective surfaces .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

2.1. Key Structural Features The compound’s hexafluoropropanol group is shared with several analogs, but its aromatic substitution pattern differentiates it:

  • Amino and Methyl Substitution: The 4-amino-3,5-dimethylphenyl group contrasts with nitro- or halogen-substituted analogs (e.g., 2-(4-Amino-3-fluoro-5-nitrophenyl)-hexafluoropropan-2-ol, which has nitro and fluoro groups) .
  • The amino group provides hydrogen-bonding capability, influencing solubility and binding interactions .

Table 1: Structural Comparison of Selected Fluorinated Alcohols

Compound Name Key Substituents Molecular Formula Unique Features
Target Compound 4-NH₂, 3,5-CH₃ C₁₁H₁₀F₆NO High steric bulk, hydrogen-bonding potential
2-(4-Amino-3-fluoro-5-nitrophenyl)-HFIP 4-NH₂, 3-F, 5-NO₂ C₉H₅F₇N₂O₃ Electron-withdrawing NO₂ enhances reactivity
2-{1-[4-(Dimethylamino)phenyl]-pyrrole}-HFIP Pyrrole ring, 4-N(CH₃)₂ C₁₇H₁₈F₆N₂O Heterocyclic structure, π-π stacking capability
3-Amino-1-(2,4-dimethylphenyl)propan-1-ol 2,4-CH₃, -NH₂ C₁₁H₁₇NO Lacks HFIP group; simpler alcohol backbone

Physicochemical Properties

3.1. Solubility and Stability The hexafluoropropanol group significantly increases solubility in polar aprotic solvents (e.g., HFIP, acetone) compared to non-fluorinated alcohols . The amino group enhances water solubility, while methyl groups may reduce it slightly due to hydrophobicity .

3.2. Thermal and Chemical Stability Fluorine atoms impart thermal stability, as seen in related compounds like 2-(3-aminophenyl)-HFIP (CAS 2402-67-7), which has a melting point of ~158°C . Methyl groups may stabilize the aromatic ring against electrophilic substitution, whereas nitro-substituted analogs (e.g., ) are more reactive but less stable under acidic conditions .

Reaction Pathways

  • Nucleophilic Substitution: The amino group can participate in diazotization or acylation reactions, similar to 2-amino-1-(3-fluorophenyl)propan-1-ol hydrochloride .
  • Fluorine Effects: The HFIP moiety can act as a hydrogen-bond donor, facilitating catalysis in organic reactions (e.g., Suzuki couplings) .

4.2. Synthetic Challenges Steric hindrance from methyl groups may complicate functionalization of the aromatic ring. Purification often requires advanced techniques like column chromatography or LC-MS, as noted for pyrrole-containing analogs .

Comparative Bioactivity

  • Enzyme Inhibition: The amino group’s hydrogen-bonding capability may enhance receptor binding compared to nitro- or halogen-substituted analogs .
  • Lipophilicity: Fluorine and methyl groups increase logP values, improving blood-brain barrier penetration relative to hydrophilic analogs like 3-Amino-1-propanol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and how can purity be ensured?

  • Methodology : The compound is synthesized via condensation of 4-amino-3,5-dimethylphenol with hexafluoroacetone under anhydrous conditions. Key steps include maintaining a nitrogen atmosphere to prevent oxidation of the amino group and using catalysts like BF₃·Et₂O. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed via HPLC (>98%) and NMR (absence of unreacted phenol at δ 5.5 ppm) . Storage at 0–6°C in amber vials prevents decomposition .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm), NH₂ protons (δ 4.5–5.0 ppm), and CF₃ groups (¹⁹F NMR: δ −70 to −75 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (259.14 g/mol) via ESI-MS (positive mode: [M+H]⁺ at m/z 260.1) .
  • X-ray Crystallography : Resolve the planar geometry of the phenyl ring and tetrahedral CF₃ arrangement (if single crystals are obtainable) .

Q. What stability considerations are critical for this compound under experimental conditions?

  • Methodology : The hexafluoroisopropyl alcohol group enhances thermal stability but is hygroscopic. Stability studies should assess:

  • Temperature : Decomposition onset at ~200°C (TGA analysis).
  • pH : Stability in buffers (pH 2–12) via UV-Vis monitoring (λ = 270 nm).
  • Light : Protect from UV exposure to prevent radical formation (fluoroalkyl groups are prone to photodegradation) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid skin contact (potential irritant). Waste disposal follows EPA guidelines for fluorinated organics (incineration at >1,000°C). Spills are neutralized with activated carbon .

Advanced Research Questions

Q. How can the amino group in this compound be leveraged to design enzyme inhibition studies?

  • Methodology : The primary amine (pKa ~9.5) can form hydrogen bonds with catalytic residues in enzymes. Example protocols:

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for proteases or kinases).
  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with target proteins (PDB IDs).
  • Site-Directed Mutagenesis : Validate binding sites by mutating key residues (e.g., Asp/Glu in active sites) .

Q. How can contradictory data on biological activity be resolved (e.g., conflicting IC₅₀ values)?

  • Methodology : Address discrepancies via:

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized quinone derivatives from amine degradation) .
  • Assay Standardization : Compare results across multiple assays (e.g., MTT vs. ATP-based viability tests).
  • Batch Consistency : Replicate experiments with independently synthesized batches to rule out synthetic variability .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodology :

  • LogP Calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP = 2.1).
  • Solubility : COSMO-RS simulations in water/DMSO.
  • pKa Prediction : ACD/Labs or MarvinSuite for amine protonation states .

Q. How does fluorination impact the compound’s binding affinity in medicinal chemistry applications?

  • Methodology : Fluorine’s electronegativity enhances binding via:

  • Dipole Interactions : Stabilize ligand-receptor complexes (e.g., CF₃···Arg/Lys interactions).
  • Metabolic Stability : Compare half-life (t₁/₂) in microsomal assays vs. non-fluorinated analogs.
  • ¹⁹F NMR : Monitor binding events in real time (chemical shift perturbations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Amino-3,5-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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